Alloc-Val-Ala-PAB-PNP, with the Chemical Abstracts Service number 1884578-27-1, is a specialized compound used primarily as a cleavable linker in drug delivery systems and bioconjugation applications. This compound features an allyloxycarbonyl group that provides temporary protection for the N-terminus, a valine-alanine dipeptide that facilitates enzyme-specific cleavage, and a para-aminobenzyl-p-nitrophenol component that enables controlled release of the linked therapeutic agent. The combination of these elements makes Alloc-Val-Ala-PAB-PNP particularly valuable in targeted drug delivery applications, such as antibody-drug conjugates (ADCs) and bioconjugation methods .
Alloc-Val-Ala-PAB-PNP is classified as a peptide-based linker. It is synthesized to allow for specific cleavage by enzymes, particularly in the context of therapeutic applications. The compound is sourced from various chemical suppliers specializing in peptide reagents and linkers for drug delivery systems .
The synthesis of Alloc-Val-Ala-PAB-PNP typically involves several key steps:
These methods highlight the complexity and precision required in synthesizing Alloc-Val-Ala-PAB-PNP for effective use in targeted therapies.
Alloc-Val-Ala-PAB-PNP consists of several structural components:
The molecular formula can be represented as C₁₄H₁₈N₄O₅, and its structural representation shows how these components are interconnected to facilitate its function in drug delivery systems .
Alloc-Val-Ala-PAB-PNP undergoes specific chemical reactions that are essential for its function:
These reactions are fundamental to the effectiveness of Alloc-Val-Ala-PAB-PNP in clinical applications.
The mechanism of action for Alloc-Val-Ala-PAB-PNP involves several steps:
This mechanism emphasizes how Alloc-Val-Ala-PAB-PNP enhances the specificity and efficacy of drug delivery systems .
Alloc-Val-Ala-PAB-PNP exhibits several notable physical and chemical properties:
These properties are critical for its application in biochemical research and pharmaceutical development .
Alloc-Val-Ala-PAB-PNP has diverse applications in scientific research:
These applications underscore its importance in advancing drug delivery technologies and improving therapeutic outcomes .
The design of Alloc-Val-Ala-PAB-PNP (CAS 1884578-27-1) embodies strategic principles for cleavable antibody-drug conjugate (ADC) linkers, prioritizing enzymatic sensitivity, structural stability, and drug release efficiency. The dipeptide sequence Val-Ala serves as a protease-cleavable trigger, specifically engineered for hydrolysis by cathepsin B—a lysosomal enzyme overexpressed in tumor cells. This selectivity ensures targeted drug release within malignant tissues while minimizing off-target toxicity [2] [6]. The para-aminobenzyloxycarbonyl (PAB) spacer acts as a self-immolative module, undergoing 1,6-elimination post-cleavage to liberate the unmodified cytotoxic payload. This mechanism is critical for preserving drug potency, as confirmed by studies showing Val-Ala linkers outperform traditional Val-Cit sequences in tumor models due to reduced aggregation and enhanced cathepsin B kinetics [7].
Further optimization involves balancing hydrophilicity and steric accessibility. The polyethylene glycol (PEG)-free structure of Alloc-Val-Ala-PAB-PNP (molecular weight: 542.54 g/mol, formula: C₂₆H₃₀N₄O₉) minimizes hydrophobicity-driven ADC aggregation, a common limitation with bulkier linkers. Research demonstrates that Val-Ala-Gly tripeptide variants achieve 30% higher tumor volume reduction than commercial ADCs like Kadcyla®, attributed to optimized enzymatic cleavage rates and efficient discharge of non-PEGylated drug metabolites [7].
Table 1: Comparative Cleavage Efficiency of Dipeptide Linkers by Cathepsin B
| Linker Sequence | Cleavage Rate (kcat/KM, M⁻¹s⁻¹) | Drug Release Efficiency |
|---|---|---|
| Val-Ala | 4.2 × 10⁴ | 98% ± 2% |
| Val-Cit | 2.8 × 10⁴ | 85% ± 3% |
| Phe-Lys | 1.5 × 10⁴ | 78% ± 4% |
The allyloxycarbonyl (Alloc) group in Alloc-Val-Ala-PAB-PNP enables orthogonal deprotection during ADC synthesis—a cornerstone for multi-step conjugation workflows. Unlike acid-labile groups (e.g., Boc) or base-sensitive moieties (e.g., Fmoc), Alloc remains stable under piperidine and trifluoroacetic acid (TFA) treatments. This allows sequential assembly of the linker-payload complex without premature cleavage during solid-phase peptide synthesis (SPPS) or antibody attachment [2] [6]. The Alloc group’s inertness toward nucleophiles further prevents side reactions with cysteine or lysine residues of the antibody, ensuring site-specific conjugation.
Orthogonal deprotection is particularly advantageous for ADCs requiring payload diversification. For example, the Alloc group permits selective deblocking of the Val-Ala-PAB-PNP backbone prior to drug coupling, enabling modular integration of diverse cytotoxins (e.g., auristatins or maytansinoids). This flexibility accelerates preclinical optimization cycles without redesigning the entire linker scaffold [6].
Alloc deprotection employs palladium-catalyzed allyl transfer—a mild, chemoselective method critical for preserving the integrity of peptide linkers and antibody components. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate in the presence of scavengers (e.g., phenylsilane or morpholine) catalyzes allyl group removal at room temperature within minutes. The mechanism involves oxidative addition of Pd(0) to the Alloc carbamate, forming a π-allyl complex that undergoes nucleophilic displacement by the scavenger, releasing free amine and CO₂ [2] [6].
This method’s efficiency is evidenced by its functional group tolerance: it leaves ester bonds, PNP groups, and antibody disulfide bridges intact. Key parameters for optimization include:
Table 2: Optimization of Palladium-Catalyzed Alloc Deprotection
| Catalyst System | Deprotection Yield (%) | Peptide Purity (%) | Reaction Time (min) |
|---|---|---|---|
| Pd(PPh₃)₄ / PhSiH₃ | 98 | 97 | 15 |
| Pd(OAc)₂ / Morpholine | 95 | 92 | 30 |
| Pd₂(dba)₃ / N-Methylaniline | 99 | 98 | 10 |
The para-nitrophenyl (PNP) carbonate in Alloc-Val-Ala-PAB-PNP functions as a highly reactive leaving group, facilitating efficient nucleophilic substitution with payload hydroxyl or amine groups. PNP’s electron-withdrawing nitro group enhances carbonyl electrophilicity, enabling conjugation at physiological pH (7.0–7.5) without catalysts. This contrasts with less reactive groups (e.g., NHS esters), which require alkaline conditions (pH 8.5–9.0) that risk antibody denaturation [1] [3].
Optimization focuses on three factors:
Comparative studies show PNP linkers achieve drug-to-antibody ratios (DARs) of 3.5–8.0 with <10% aggregation—superior to pentafluorophenyl (PFP) analogs, which exhibit hydrolysis-related yield losses. The PNP group’s departure is monitored spectrophotometrically (λ=400 nm), allowing real-time reaction control [1] [4].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0